

Spectroscopic Characterization of Hydroxy Darunavir: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydroxy Darunavir

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Hydroxy Darunavir**, a known metabolite of the potent HIV protease inhibitor, Darunavir. While detailed experimental spectroscopic data for **Hydroxy Darunavir** is not extensively available in public literature, this document serves as a practical resource for researchers involved in its synthesis, isolation, and analysis. By presenting the known properties of **Hydroxy Darunavir** and detailed spectroscopic data of the parent compound, Darunavir, this guide offers a valuable reference point for its characterization. Furthermore, it includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, which can be readily adapted for the analysis of **Hydroxy Darunavir**.

Introduction to Hydroxy Darunavir

Hydroxy Darunavir is a metabolite of Darunavir, an essential antiretroviral medication used in the treatment of HIV-1 infection.[1][2] The chemical name for **Hydroxy Darunavir** is Hexahydrofuro[2,3-b]furan-3-yl (4-((4-amino-N-(2-hydroxy-2-methylpropyl)phenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate.[3] Its molecular formula is $C_{27}H_{37}N_3O_8S$, with a monoisotopic mass of 563.23013632 Da.[2] Understanding the spectroscopic properties of this metabolite is crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Quantitative Data

While a full experimental mass spectrum for **Hydroxy Darunavir** is not readily available, high-resolution mass spectrometry (HRMS) data from databases provides the exact mass. For the parent compound, Darunavir, extensive fragmentation data is available and serves as a useful comparison.

Compound	Molecular Formula	Monoisotopic Mass (Da)	Key MS/MS Fragments (m/z) of Parent Compound (Darunavir)[4]
Hydroxy Darunavir	C ₂₇ H ₃₇ N ₃ O ₈ S	563.23013632	Data not available
Darunavir	C ₂₇ H ₃₇ N ₃ O ₇ S	547.24067	392.2, 156.0, 139.1

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for the identification and characterization of **Hydroxy Darunavir** in biological matrices or as a pure compound.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is recommended for high-resolution analysis.

Chromatographic Conditions:

- **Column:** A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.
- **Mobile Phase:**

- A: 0.1% formic acid in water
- B: 0.1% formic acid in acetonitrile
- Gradient: A typical gradient would start at 5-10% B and increase to 95% B over 10-15 minutes, followed by a re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min
- Column Temperature: 30-40 °C
- Injection Volume: 2-10 µL

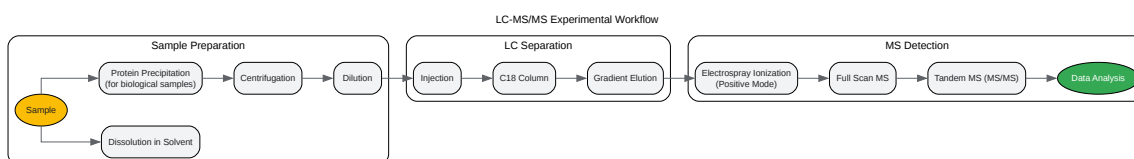
Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode is generally suitable for Darunavir and its metabolites.
- Capillary Voltage: 3.5 - 4.5 kV
- Source Temperature: 120 - 150 °C
- Desolvation Gas Flow: 600 - 800 L/hr
- Desolvation Temperature: 350 - 450 °C
- Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to obtain comprehensive fragmentation data.
- Data Acquisition: Full scan mode (e.g., m/z 100-1000) and tandem MS (MS/MS) mode should be used to acquire data for the precursor ion of **Hydroxy Darunavir** (m/z 564.2375 for [M+H]⁺).

Sample Preparation:

- For Pure Compound: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

- For Biological Matrices (e.g., Plasma, Urine): Perform a protein precipitation with cold acetonitrile followed by centrifugation. The supernatant can then be diluted and injected. Alternatively, a solid-phase extraction (SPE) can be used for cleaner samples.



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Caption: LC-MS/MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Quantitative Data

Specific ^1H and ^{13}C NMR data for **Hydroxy Darunavir** are not readily available in the literature. However, the data for the parent compound, Darunavir, can be used as a reference to predict the chemical shifts and to aid in the structural confirmation of **Hydroxy Darunavir**. The introduction of a hydroxyl group is expected to cause downfield shifts for neighboring protons and carbons.

^1H and ^{13}C NMR Data for Darunavir (Reference)

Atom Position (Darunavir)	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Aromatic Protons	6.6 - 7.8	113 - 152
Carbamate NH	~5.0	-
CH-O (furan)	~5.6	~109
CH-N (backbone)	~3.8	~55
CH-OH (backbone)	~3.6	~72
CH ₂ (isobutyl)	~2.8, ~3.0	~58
CH (isobutyl)	~1.8	~27
CH ₃ (isobutyl)	~0.8	~20

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.

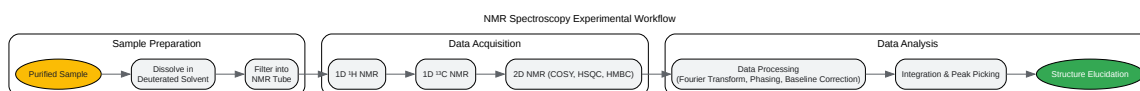
Sample Preparation:

- Dissolve 5-10 mg of the purified **Hydroxy Darunavir** sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
- The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often a good choice for polar compounds.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Filter the solution into a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR:

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- 2D NMR (for full structural elucidation):
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for connecting different parts of the molecule.



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Caption: NMR Spectroscopy Experimental Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Quantitative Data

Specific FT-IR data for **Hydroxy Darunavir** is not available. The FT-IR spectrum of **Hydroxy Darunavir** is expected to be very similar to that of Darunavir, with the potential for a broader O-H stretching band due to the additional hydroxyl group.

Key FT-IR Absorption Bands for Darunavir (Reference)

Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch (amine, amide)	3400 - 3200
O-H Stretch (alcohol)	3500 - 3200 (broad)
C-H Stretch (aromatic)	3100 - 3000
C-H Stretch (aliphatic)	3000 - 2850
C=O Stretch (carbamate)	1710 - 1680
N-H Bend (amine)	1650 - 1580
C=C Stretch (aromatic)	1600 - 1450
S=O Stretch (sulfonamide)	1350 - 1300 and 1170 - 1150
C-O Stretch (ether, alcohol)	1260 - 1000

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FT-IR is a convenient technique for analyzing solid and liquid samples with minimal preparation.

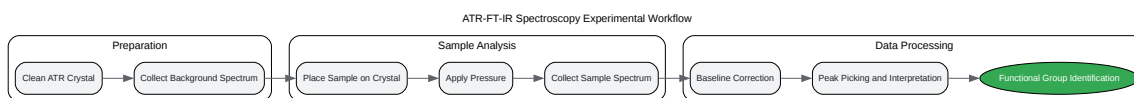
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Collect a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the powdered **Hydroxy Darunavir** sample onto the center of the ATR crystal.
- Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect the sample spectrum over the range of 4000 to 400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually displayed in terms of transmittance or absorbance.



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Caption: ATR-FT-IR Spectroscopy Experimental Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for quantifying compounds with chromophores.

Quantitative Data

A specific UV-Vis spectrum for **Hydroxy Darunavir** is not available. The UV-Vis spectrum of **Hydroxy Darunavir** is expected to be very similar to that of Darunavir due to the presence of the same primary chromophore, the p-aminobenzenesulfonamide moiety.

UV Absorption Maxima for Darunavir (Reference)

Solvent	λ_{max} (nm)
Methanol	~265
0.1N HCl	~298

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

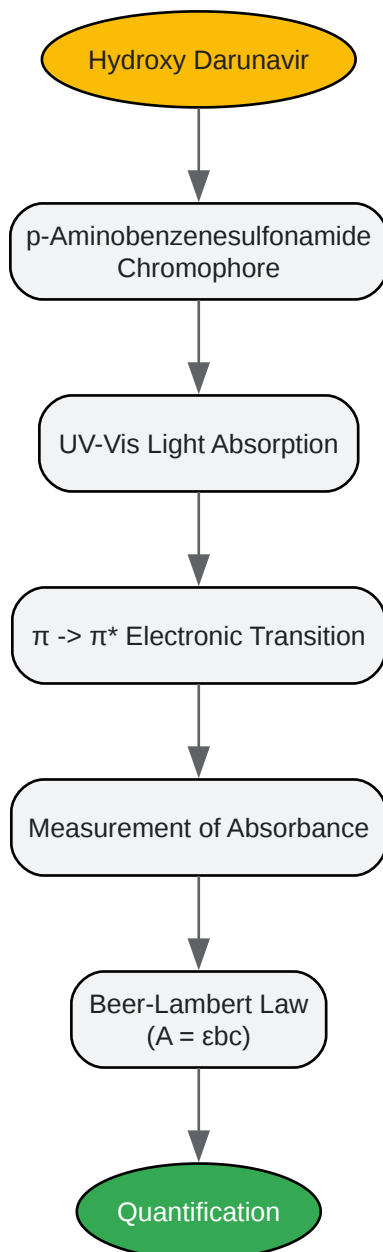
- **Solvent Selection:** Choose a UV-transparent solvent in which **Hydroxy Darunavir** is soluble (e.g., methanol, ethanol, or a buffered aqueous solution).
- **Stock Solution:** Accurately weigh a small amount of **Hydroxy Darunavir** and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).
- **Working Solutions:** Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 5, 10, 15, 20 µg/mL).

Data Acquisition:

- **Wavelength Scan:** Scan a working solution (e.g., 10 µg/mL) across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}).

- Calibration Curve: Measure the absorbance of each working solution at the determined λ_{max} .
- Analysis: Plot a graph of absorbance versus concentration to generate a calibration curve. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.

UV-Vis Spectroscopy Logical Relationship



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Caption: UV-Vis Spectroscopy Logical Relationship.

Conclusion

The spectroscopic characterization of **Hydroxy Darunavir** is an essential aspect of its study as a metabolite of Darunavir. While a complete set of experimental data is not yet widely available, this guide provides the necessary foundational information and detailed experimental protocols to enable researchers to perform a comprehensive analysis. The reference data for the parent compound, Darunavir, serves as a crucial benchmark for these characterization efforts. The application of the methodologies outlined herein will facilitate the unambiguous identification and structural elucidation of **Hydroxy Darunavir**, contributing to a deeper understanding of the metabolism and disposition of Darunavir.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydroxy Darunavir | C₂₇H₃₇N₃O₈S | CID 71748962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydroxy Darunavir | CAS No- 1809154-88-8 | NA [chemicea.com]
- 4. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of Hydroxy Darunavir: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600896#spectroscopic-characterization-of-hydroxy-darunavir]

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